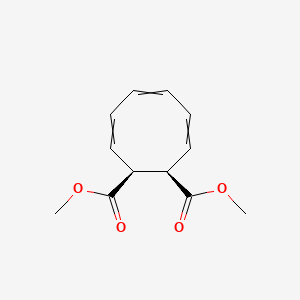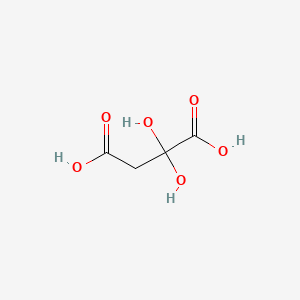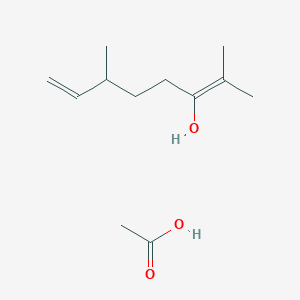
1,1,1,3,7-Pentachloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,7-Pentachloroheptane is an organic compound belonging to the class of chlorinated hydrocarbons. It is characterized by the presence of five chlorine atoms attached to a heptane backbone. Chlorinated hydrocarbons are known for their diverse applications in various fields, including industrial processes, agriculture, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,7-Pentachloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the heptane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous chlorination process. This involves the introduction of heptane and chlorine gas into a reactor, where the reaction takes place in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,7-Pentachloroheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Chlorinated alcohols or carboxylic acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Compounds with substituted functional groups, such as chlorinated alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,7-Pentachloroheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound can be used in studies related to the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research on the potential therapeutic applications of chlorinated hydrocarbons, including their use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 1,1,1,3,7-Pentachloroheptane involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic processes. The chlorine atoms in the molecule can form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3-Pentachloropropane: A chlorinated hydrocarbon with similar chemical properties.
1,1,1,2,3-Pentachloropropane: Another chlorinated hydrocarbon with comparable reactivity.
1,1,1,3,3-Pentachlorobutane: A related compound with a different carbon chain length.
Uniqueness
1,1,1,3,7-Pentachloroheptane is unique due to its specific chlorination pattern and heptane backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59261-00-6 |
|---|---|
Molekularformel |
C7H11Cl5 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1,1,1,3,7-pentachloroheptane |
InChI |
InChI=1S/C7H11Cl5/c8-4-2-1-3-6(9)5-7(10,11)12/h6H,1-5H2 |
InChI-Schlüssel |
NKQZXEMPXTWWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)CC(CC(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)



![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
